Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate
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Overview
Description
ETHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-2-AMIDO)BENZOATE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-2-AMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoate core: This can be achieved through esterification reactions involving benzoic acid derivatives.
Introduction of the naphthalene amido group: This step may involve amide bond formation using naphthalene-2-amine and appropriate coupling reagents.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions where morpholine is introduced to the benzoate core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening for reaction conditions.
- Implementation of continuous flow chemistry for large-scale production.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on biochemical pathways, potentially altering cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(MORPHOLIN-4-YL)-5-(PHENYLAMIDO)BENZOATE: Similar structure but with a phenyl group instead of a naphthalene group.
ETHYL 2-(PIPERIDIN-4-YL)-5-(NAPHTHALENE-2-AMIDO)BENZOATE: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
ETHYL 2-(MORPHOLIN-4-YL)-5-(NAPHTHALENE-2-AMIDO)BENZOATE is unique due to the presence of both a morpholine ring and a naphthalene amido group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C24H24N2O4/c1-2-30-24(28)21-16-20(9-10-22(21)26-11-13-29-14-12-26)25-23(27)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15-16H,2,11-14H2,1H3,(H,25,27) |
InChI Key |
VSYZGBOOBRQFCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4 |
Origin of Product |
United States |
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